molecular formula C14H20ClNS B215511 N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine

N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine

Cat. No. B215511
M. Wt: 269.8 g/mol
InChI Key: XFFSQNDRRIKZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine, also known as RTI-111, is a chemical compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been widely used in scientific research for its pharmacological properties.

Mechanism of Action

N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine acts as a competitive inhibitor of the DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By blocking the DAT, N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine increases the concentration of dopamine in the synaptic cleft, which can activate dopamine receptors and lead to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine has been shown to have a variety of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and increased dopamine release in the brain. It has also been shown to have potential therapeutic applications for the treatment of disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine is its high selectivity for the DAT, which allows for the study of dopamine reuptake in a specific manner. However, one limitation of N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine is its potential for abuse and addiction, which can make it difficult to use in certain research settings.

Future Directions

There are several future directions for the study of N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine, including its potential therapeutic applications for the treatment of neurological disorders such as Parkinson's disease and ADHD. Additionally, further research is needed to better understand the biochemical and physiological effects of N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine and its potential for abuse and addiction. Finally, the development of new and improved dopamine reuptake inhibitors may lead to the discovery of novel treatments for a variety of neurological disorders.

Synthesis Methods

The synthesis of N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine involves a multi-step process that begins with the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 3-chloropropylamine to form the desired product, N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine. The purity of the final product is typically assessed using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Scientific Research Applications

N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine has been widely used in scientific research as a tool to study the dopamine system in the brain. It has been shown to have a high affinity for the dopamine transporter (DAT) and can effectively block the reuptake of dopamine into presynaptic neurons. This results in an increase in dopamine levels in the synaptic cleft, which can lead to a variety of physiological and behavioral effects.

properties

Product Name

N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine

Molecular Formula

C14H20ClNS

Molecular Weight

269.8 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine

InChI

InChI=1S/C14H20ClNS/c15-12-6-8-14(9-7-12)17-11-3-10-16-13-4-1-2-5-13/h6-9,13,16H,1-5,10-11H2

InChI Key

XFFSQNDRRIKZOY-UHFFFAOYSA-N

SMILES

C1CCC(C1)NCCCSC2=CC=C(C=C2)Cl

Canonical SMILES

C1CCC(C1)NCCCSC2=CC=C(C=C2)Cl

Origin of Product

United States

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